molecular formula C9H9BrN2O2 B3286152 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide CAS No. 820245-54-3

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

Cat. No.: B3286152
CAS No.: 820245-54-3
M. Wt: 257.08 g/mol
InChI Key: AQJKLBZVXBZICQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.BrH/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJKLBZVXBZICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820245-54-3
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=820245-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide (abbreviated as 7-MeI) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of 7-MeI, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₉H₉BrN₂O₂
  • Molecular Weight : Approximately 257.08 g/mol
  • Structure : Characterized by imidazole and pyridine rings that contribute to its reactivity and biological interactions.

7-MeI exhibits several key biological activities:

  • Cytochrome P450 Inhibition :
    • The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism and the activation of procarcinogens, suggesting that 7-MeI may influence the pharmacokinetics of various drugs and carcinogenic substances.
  • Antimicrobial Activity :
    • Preliminary studies indicate potential antimicrobial properties, although specific mechanisms remain to be fully elucidated. The compound's structure suggests it may interact with bacterial cell membranes or essential metabolic pathways.
  • Anticancer Potential :
    • Research indicates that 7-MeI may possess anticancer properties, particularly against certain cancer cell lines. Its ability to inhibit specific enzymes involved in tumor growth presents a promising avenue for further investigation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 7-MeI:

  • Inhibition Studies : A study demonstrated that 7-MeI significantly inhibited CYP1A2 activity in vitro, which is critical for understanding its role in drug interactions and metabolism. The inhibition percentage was found to be substantial at varying concentrations, indicating a dose-dependent effect .
  • Antituberculosis Activity : Related compounds within the imidazo[1,2-a]pyridine class have shown significant activity against Mycobacterium tuberculosis (Mtb). For instance, derivatives with structural similarities to 7-MeI exhibited minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain, suggesting that modifications to the imidazo[1,2-a]pyridine framework could enhance efficacy against resistant strains .
  • Selectivity and Toxicity : In vitro studies have indicated that some derivatives of 7-MeI show non-toxicity against various human cell lines while maintaining potent antimicrobial activity. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Cytochrome P450 InhibitionInhibits CYP1A2 enzyme involved in drug metabolism
Antimicrobial ActivityPotential action against bacterial pathogens
Anticancer PropertiesInhibits tumor growth in specific cancer cell lines
Antituberculosis ActivityEffective against Mtb with low MIC values

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of 7-MeI is essential for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, further research is necessary to establish comprehensive pharmacokinetic profiles.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl hydrobromide
  • Molecular Formula : C₉H₈N₂O₂·HBr
  • Molecular Weight : 257.07 g/mol (free acid: 176.17 g/mol)
  • CAS Registry Number : 80353-94-2 (free acid)
  • Key Synonyms: SC-17621 (SynChem, Inc.), 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid .

Synthesis: The compound is synthesized via condensation of 2-aminopyridine derivatives with bromopyruvic acid under optimized conditions (e.g., catalytic p-toluenesulphonic acid in DMF at 125°C) . SynChem, Inc. provides the hydrobromide salt at 95% purity .

Applications: Used as a precursor in drug discovery, notably in synthesizing histone methyltransferase inhibitors (e.g., compound 15 in ) .

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The imidazo[1,2-a]pyridine scaffold is modified at positions 3, 5, 6, 7, or 8 with groups like methyl, bromo, methoxy, or trifluoromethyl. Key examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide 7-CH₃ C₉H₈N₂O₂·HBr 257.07 80353-94-2 (acid) Improved solubility (salt form); histone methyltransferase inhibition
7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid 7-OCH₃ C₉H₈N₂O₃ 192.17 129912-15-8 Enhanced polarity; antiviral/anticancer research
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide 5-CH₃ C₉H₈N₂O₂·HBr 257.07 817172-28-4 Altered binding affinity; sold commercially
7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid 7-Br, 3-CH₃ C₉H₇BrN₂O₂ 271.07 1159830-22-4 Electrophilic interactions; potential kinase modulation
6-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide 6-CF₃, ethyl ester C₁₁H₁₀F₃N₂O₂·HBr 329.11 1951441-09-0 Lipophilic derivative; preclinical studies

Key Observations :

  • Methyl vs. Methoxy : Methoxy groups increase polarity and solubility compared to methyl .
  • Bromo Substituents : Enhance electrophilicity and binding to kinases but may reduce metabolic stability .
  • Trifluoromethyl Groups : Improve lipophilicity and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
Reactant of Route 2
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

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